molecular formula C16H22N2O2 B13074850 N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane

N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane

Cat. No.: B13074850
M. Wt: 274.36 g/mol
InChI Key: HYYDRPYZAUANKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane is a chemical compound that belongs to the family of azabicyclo compounds. This compound is characterized by its bicyclic structure, which includes a nitrogen atom within the ring system. The presence of the benzyloxycarbonyl (Cbz) protecting group on the amino group enhances its stability and makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane is unique due to its specific combination of the azabicyclo[3.2.1]octane core and the benzyloxycarbonyl (Cbz) protecting group. This combination provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

benzyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C16H22N2O2/c17-10-13-8-14-6-7-15(9-13)18(14)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-15H,6-11,17H2

InChI Key

HYYDRPYZAUANKR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.